molecular formula C15H12ClN3O4 B2611729 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloropyridin-2-yl)ethanediamide CAS No. 920162-59-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloropyridin-2-yl)ethanediamide

Cat. No.: B2611729
CAS No.: 920162-59-0
M. Wt: 333.73
InChI Key: HFVGDWFYQNPYBD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(5-chloropyridin-2-yl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzodioxol moiety linked to a methyl group at one end and a 5-chloropyridin-2-yl group at the other. This structural combination suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, though specific biological targets remain under investigation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloropyridin-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c16-10-2-4-13(17-7-10)19-15(21)14(20)18-6-9-1-3-11-12(5-9)23-8-22-11/h1-5,7H,6,8H2,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVGDWFYQNPYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(5-chloropyridin-2-yl)ethanediamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Chloropyridine Derivative Preparation: The chloropyridine derivative can be prepared by chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the chloropyridine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(5-chloropyridin-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(5-chloropyridin-2-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(5-chloropyridin-2-yl)ethanediamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes like tyrosine kinases or topoisomerases, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with aromatic residues in the active site of enzymes, while the chloropyridine group can form hydrogen bonds or hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethanediamide scaffold is versatile, with modifications in substituents significantly altering pharmacological profiles. Below is a detailed comparison of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloropyridin-2-yl)ethanediamide with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name R1 (Benzodioxol Substituent) R2 (Heterocyclic Group) Target/Activity Key Findings/Data
Target Compound (2H-1,3-Benzodioxol-5-yl)methyl 5-Chloropyridin-2-yl Suspected protease inhibition Structural data from crystallography; potential binding to falcipain-2 (malaria protease) inferred from molecular simulations .
QOD () (2H-1,3-Benzodioxol-5-yl)methyl 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Falcipain-2 inhibition Shown in molecular dynamics simulations to bind falcipain-2; substituent’s tetrahydroquinoline may enhance hydrophobic interactions .
CHEMENU Compound () (2H-1,3-Benzodioxol-5-yl)methyl 1-(2-Methylpropanoyl)-tetrahydroquinolin-7-yl Undisclosed Structural analog with acylated tetrahydroquinoline; increased steric bulk may reduce solubility compared to target compound .
SIB-1757 () N/A 6-Methyl-2-(phenylazo)-3-pyridinol mGluR5 antagonist IC50 = 0.37 µM at mGluR5; noncompetitive inhibition via pyridine core. Demonstrates selectivity over mGluR1 (>100 µM IC50) .

Key Observations

Substituent Effects on Target Specificity: The target compound’s 5-chloropyridin-2-yl group differs from QOD’s tetrahydroquinoline and the CHEMENU compound’s acylated variant. Chlorine’s electron-withdrawing nature may improve binding to proteases (e.g., falcipain-2) by polarizing adjacent bonds, whereas bulkier substituents (e.g., 2-methylpropanoyl in CHEMENU) could hinder access to active sites . In contrast, SIB-1757 employs a pyridinol core for mGluR5 antagonism, highlighting the role of heterocyclic systems in receptor selectivity .

Hydrogen Bonding and Lipophilicity: The benzodioxol group in all ethanediamides provides a rigid, lipophilic backbone, favoring membrane penetration. However, the CHEMENU compound’s acylated side chain may reduce bioavailability due to steric hindrance .

Biological Activity Gaps :

  • While QOD and SIB-1757 have documented target affinities (falcipain-2 and mGluR5, respectively), the target compound’s activity remains speculative. Further in vitro assays (e.g., IC50 determination against falcipain-2) are needed to validate computational predictions .

Table 2: Computational and Experimental Tools Cited

Tool/Software Application in Studies Reference ID
Molecular Dynamics (MD) Simulate falcipain-2 binding
SHELX/SHELXL Crystallographic refinement
Fluorescence HTS mGluR5 antagonist screening

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloropyridin-2-yl)ethanediamide is a complex organic compound notable for its potential therapeutic applications. The compound features a benzodioxole moiety and a chlorinated pyridine group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C17H18ClN2O4C_{17}H_{18}ClN_2O_4.

Structural Features

The compound contains:

  • A benzodioxole ring system, which is known for its diverse biological activities.
  • A chloropyridine substituent that may enhance interaction with biological targets.
PropertyValue
Molecular Weight346.77 g/mol
InChI KeyBFFCAWMANCVXSI-UHFFFAOYSA-N
SolubilitySoluble in DMSO

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cellular metabolism.
  • Receptor Binding : Its structural similarity to known bioactive molecules suggests it could bind to various receptors, modulating their activity.
  • Gene Expression Modulation : Preliminary studies indicate that this compound may alter gene expression profiles in certain cell types.

Cellular Effects

Research has shown that the compound can affect cell signaling pathways and cellular metabolism. For instance, studies have observed changes in the proliferation and apoptosis of cancer cell lines when treated with this compound, indicating potential anticancer properties.

Table 2: Summary of Biological Studies

Study ReferenceCell TypeObserved Effect
Human cancer cell linesInhibition of cell proliferationPotential anticancer agent
Neuronal cellsModulation of neurotransmitter releasePossible neuroprotective effects
Bacterial culturesAntimicrobial activity observedPotential use in infection control

Case Studies

  • Anticancer Activity : In a study published in PubMed, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer therapeutic agent.
  • Neuroprotective Effects : Another investigation focused on neuronal models demonstrated that the compound could enhance neuronal survival under oxidative stress conditions, hinting at its utility in neurodegenerative disease management.
  • Antimicrobial Properties : The compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria in vitro, supporting its potential application in developing new antibiotics.

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